![molecular formula C28H37NO3 B14370729 (6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol CAS No. 91423-89-1](/img/structure/B14370729.png)
(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[135212,801,602,14015,19012,23]tricosa-8(23),9,11-trien-11-ol” is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization reactions: to form the ring systems.
Functional group transformations: to introduce the cyclopropylmethyl and tetramethyl groups.
Oxidation and reduction reactions: to achieve the desired oxidation states of the atoms.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions, which can alter the oxidation state of the molecule.
Substitution reactions: , where functional groups are replaced by other groups.
Addition reactions: , particularly at the double bonds present in the structure.
Common Reagents and Conditions
Reagents commonly used in these reactions may include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: on cell surfaces to modulate signaling pathways.
Incorporating into biological membranes: and altering their properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other complex organic molecules with multiple ring systems and functional groups, such as:
Steroids: , which have multiple fused ring systems.
Alkaloids: , which often contain nitrogen atoms in ring structures.
Terpenes: , which are characterized by their multiple ring systems and diverse functional groups.
Propiedades
Número CAS |
91423-89-1 |
|---|---|
Fórmula molecular |
C28H37NO3 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
(6R,14R,19R)-5-(cyclopropylmethyl)-17,17,18,18-tetramethyl-13,16-dioxa-5-azaheptacyclo[13.5.2.12,8.01,6.02,14.015,19.012,23]tricosa-8(23),9,11-trien-11-ol |
InChI |
InChI=1S/C28H37NO3/c1-24(2)19-14-26-9-10-28(19,32-25(24,3)4)23-27(26)11-12-29(15-16-5-6-16)20(26)13-17-7-8-18(30)22(31-23)21(17)27/h7-8,16,19-20,23,30H,5-6,9-15H2,1-4H3/t19-,20-,23-,26?,27?,28?/m1/s1 |
Clave InChI |
MFRSJMQUIFQWSF-FDVYNSMHSA-N |
SMILES isomérico |
CC1([C@H]2CC34CCC2([C@H]5C36CCN([C@@H]4CC7=C6C(=C(C=C7)O)O5)CC8CC8)OC1(C)C)C |
SMILES canónico |
CC1(C2CC34CCC2(C5C36CCN(C4CC7=C6C(=C(C=C7)O)O5)CC8CC8)OC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


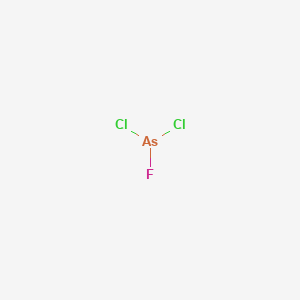
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
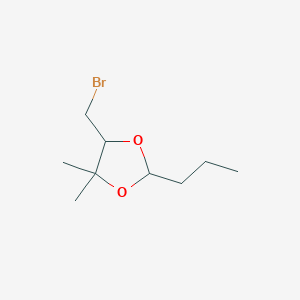
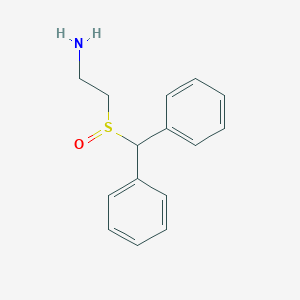
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)

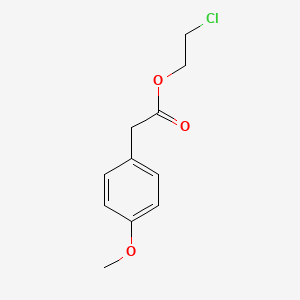
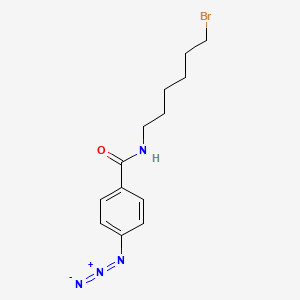
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
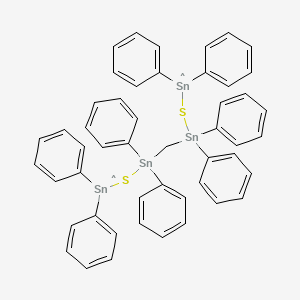
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
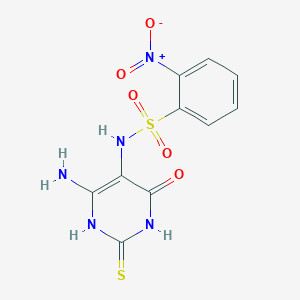
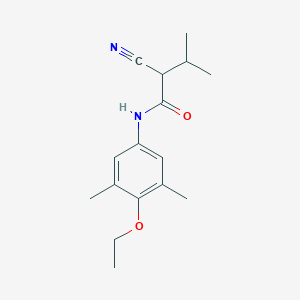
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
